molecular formula C17H17ClN4O B14355744 4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine CAS No. 92593-02-7

4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine

Cat. No.: B14355744
CAS No.: 92593-02-7
M. Wt: 328.8 g/mol
InChI Key: RXKFSAHKHAVPDX-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with ethoxyamine under controlled conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Naphthyl Group: The naphthyl group can be attached via a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the triazine intermediate.

    Final Product Formation: The final compound is obtained by purifying the reaction mixture through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of catalysts or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds with different functional groups.

Scientific Research Applications

4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: Similar triazine derivative with different substituents.

    4-Chloro-N-(1-naphthalen-1-yl-ethyl)-benzamide: Another compound with a naphthyl group and chloro substituent.

    2-(4-Amino-6-phenethylamino-[1,3,5]triazin-2-yl)-4-chloro-phenol: Triazine derivative with phenethylamino and chloro groups.

Uniqueness

4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. The presence of the naphthyl group enhances its aromaticity and potential interactions with biological targets, while the chloro and ethoxy groups provide sites for further chemical modifications.

Properties

CAS No.

92593-02-7

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

4-chloro-6-ethoxy-N-(1-naphthalen-1-ylethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H17ClN4O/c1-3-23-17-21-15(18)20-16(22-17)19-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,3H2,1-2H3,(H,19,20,21,22)

InChI Key

RXKFSAHKHAVPDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(C)C2=CC=CC3=CC=CC=C32)Cl

Origin of Product

United States

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